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Compound of Interest

Compound Name: Fusarin C

Cat. No.: B1235014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Fusarin C, a mycotoxin

produced by various Fusarium species, utilizing Nuclear Magnetic Resonance (NMR)

spectroscopy. This document provides a comprehensive overview of the requisite experimental

protocols, a quantitative analysis of NMR data, and a visual representation of the structural

elucidation workflow and biosynthetic pathway.

Introduction
Fusarin C is a polyketide-derived mycotoxin that has garnered significant attention due to its

mutagenic properties.[1] The complex structure of Fusarin C, featuring a polyene chain and a

substituted 2-pyrrolidone ring, necessitates advanced analytical techniques for its complete

characterization. High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the

cornerstone for the unambiguous structural determination of such natural products.[1][2] This

guide will walk through the methodologies and data interpretation central to this process.

Data Presentation: NMR Spectral Data of Fusarin C
The structural assignment of Fusarin C is based on a detailed analysis of its high-field ¹H and

¹³C NMR spectra. The following tables summarize the quantitative NMR data, including

chemical shifts (δ) and coupling constants (J), which are crucial for piecing together the

molecular framework.
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Table 1: ¹H NMR Data for Fusarin C

Position
Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J Hz)

2-CH₃ 1.95 d 7.0

3-H 7.20 dq 15.0, 7.0

4-H 6.55 d 15.0

5-H 6.80 dd 15.0, 10.0

6-H 6.40 dd 15.0, 10.0

7-H 6.25 d 15.0

8-H 6.65 d 15.0

10-CH₃ 2.10 s

11-H 7.05 s

13-OH 5.10 br s

14-OH 2.85 br s

15-CH₂ 3.80 m

16-NH 7.01 br s

17-H 4.50 d 3.0

18-H 3.55 d 3.0

20-OCH₃ 3.75 s

21-CH₃ 1.30 t 7.5

22-H 2.60 q 7.5

Data sourced from Gelderblom et al., 1984.[3]

Table 2: ¹³C NMR Data for Fusarin C
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Position Chemical Shift (δ ppm)

1 167.5

2 129.5

3 138.0

4 130.5

5 135.5

6 132.0

7 139.0

8 125.0

9 145.0

10 195.0

11 98.5

12 20.5

13 78.0

14 60.0

15 42.0

16 175.0

17 65.0

18 55.0

20 51.5

21 14.0

22 22.0

23 12.5

Data sourced from Gelderblom et al., 1984.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.mdpi.com/2312-7481/11/6/47
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The successful elucidation of Fusarin C's structure relies on a suite of NMR experiments.

Below are detailed methodologies for these key experiments.

Sample Preparation
A pure sample of Fusarin C (typically 5-10 mg for ¹H and 20-50 mg for ¹³C NMR) is dissolved

in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methylene chloride-d₂

(CD₂Cl₂), and transferred to a 5 mm NMR tube.[3] The choice of solvent is critical to ensure the

sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

1D NMR Spectroscopy
¹H NMR (Proton NMR): This is the foundational experiment for determining the proton

environment in the molecule.

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Acquisition Parameters:

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on concentration.

Processing: Fourier transformation, phase correction, and baseline correction are applied.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms and

their chemical environments.

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.
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Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Processing: Similar to ¹H NMR, with referencing to the solvent carbon signals.

2D NMR Spectroscopy
2D NMR experiments are essential for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling

networks, revealing adjacent protons.

Pulse Sequence:cosygpmfph.

Acquisition Parameters:

Spectral Width (F1 and F2): Same as 1D ¹H NMR.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

Processing: 2D Fourier transformation, phasing, and symmetrization.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-

carbon (¹H-¹³C) pairs.

Pulse Sequence:hsqcedetgpsisp2.3.

Acquisition Parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width (F2 - ¹H): Same as 1D ¹H NMR.

Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 180 ppm).

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-16.

¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two to three bonds (and sometimes four), crucial for connecting spin systems

and identifying quaternary carbons.

Pulse Sequence:hmbcgplpndqf.

Acquisition Parameters:

Spectral Widths: Similar to HSQC.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-32.

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range

coupling (e.g., 8 Hz).

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations

between protons that are close in proximity, providing information about the stereochemistry

and 3D structure.

Pulse Sequence:noesygpph.

Acquisition Parameters:

Spectral Widths (F1 and F2): Same as 1D ¹H NMR.

Number of Increments (F1): 256-512.
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Number of Scans per Increment: 8-16.

Mixing Time: 300-800 ms, optimized to observe NOE cross-peaks.

Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of Fusarin C
and its biosynthetic origin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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